Formal Pharmacopoeial Designation as EP Specified Impurity F vs. Other Buprenorphine Impurities
7-Dehydroxy Buprenorphine is explicitly codified as Buprenorphine EP Impurity F in the European Pharmacopoeia monograph for buprenorphine, a formal regulatory designation not shared by non-EP impurities. This designation mandates its use as a specified reference standard for impurity identification and quantification in buprenorphine drug substance and drug product testing . In contrast, buprenorphine itself (the parent drug) is the active pharmaceutical ingredient, and norbuprenorphine is designated as Impurity B, each with distinct acceptance criteria and analytical identity [1].
| Evidence Dimension | Pharmacopoeial regulatory status and designated impurity code |
|---|---|
| Target Compound Data | Buprenorphine EP Impurity F (Specified Impurity); CAS 97203-04-8; Chemical name: 17-(cyclopropylmethyl)-4,5α-epoxy-6-methoxy-7α-[1-(1,1-dimethylethyl)ethenyl]-6α,14-ethano-14α-morphinan-3-ol |
| Comparator Or Baseline | Buprenorphine (API): CAS 52485-79-7, full agonist/antagonist at opioid receptors; Norbuprenorphine (Impurity B): CAS 78715-23-8, primary N-dealkylated metabolite; Pseudo-buprenorphine: an isomeric impurity not formally designated as EP Impurity F |
| Quantified Difference | Exclusive EP designation as Impurity F; distinct CAS registry number (97203-04-8) differentiating it from all other buprenorphine-related substances |
| Conditions | As defined by European Pharmacopoeia monograph for Buprenorphine |
Why This Matters
Regulatory compliance for ANDA submissions and commercial batch release testing requires impurity-specific reference standards; substituting Impurity F with another buprenorphine-related compound would fail identity verification per EP specifications.
- [1] SynZeal. Buprenorphine EP Impurity B (Norbuprenorphine) Product Page. CAS 78715-23-8. View Source
